molecular formula C14H12Cl2N4O2 B13116571 8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B13116571
M. Wt: 339.2 g/mol
InChI Key: WGYYIQYFRXRBFA-UHFFFAOYSA-N
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Description

8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of xanthine derivatives. Xanthines are known for their stimulant effects on the central nervous system and are commonly found in compounds like caffeine and theobromine. This particular compound has been studied for its potential pharmacological properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 2-chlorobenzyl chloride with 8-chloro-3,7-dimethylxanthine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the xanthine derivative, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine could produce an amino derivative of the compound.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other xanthine derivatives.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its pharmacological properties, including potential use as a stimulant or therapeutic agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect the central nervous system and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theobromine: Another xanthine derivative found in chocolate, known for its mild stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Uniqueness

8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific chemical structure, which imparts distinct pharmacological properties

Properties

Molecular Formula

C14H12Cl2N4O2

Molecular Weight

339.2 g/mol

IUPAC Name

8-chloro-1-[(2-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H12Cl2N4O2/c1-18-10-11(17-13(18)16)19(2)14(22)20(12(10)21)7-8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3

InChI Key

WGYYIQYFRXRBFA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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